1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one

Analytical Chemistry Regioisomer Discrimination Mass Spectrometry

1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one (CAS 1805895-55-9, molecular formula C₁₂H₁₅ClO₂S, molecular weight 258.76 g/mol) is a regiospecifically substituted aromatic α-chloroketone featuring a chloro leaving group at the α-carbon of the propan-2-one backbone and a 3-ethoxy-4-(methylthio) substitution pattern on the phenyl ring. The compound belongs to the α-haloketone class, which is recognized in peer-reviewed literature as a versatile building block for constructing N-, S-, and O-containing heterocycles of pharmaceutical relevance.

Molecular Formula C12H15ClO2S
Molecular Weight 258.76 g/mol
Cat. No. B15382883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one
Molecular FormulaC12H15ClO2S
Molecular Weight258.76 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(C(=O)C)Cl)SC
InChIInChI=1S/C12H15ClO2S/c1-4-15-10-7-9(12(13)8(2)14)5-6-11(10)16-3/h5-7,12H,4H2,1-3H3
InChIKeyBFJWWCKVILSJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one (CAS 1805895-55-9): A Regiospecific α-Chloroketone Building Block for Pharmaceutical Intermediate Synthesis


1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one (CAS 1805895-55-9, molecular formula C₁₂H₁₅ClO₂S, molecular weight 258.76 g/mol) is a regiospecifically substituted aromatic α-chloroketone featuring a chloro leaving group at the α-carbon of the propan-2-one backbone and a 3-ethoxy-4-(methylthio) substitution pattern on the phenyl ring [1]. The compound belongs to the α-haloketone class, which is recognized in peer-reviewed literature as a versatile building block for constructing N-, S-, and O-containing heterocycles of pharmaceutical relevance [2]. It is commercially available at NLT 98% purity from ISO-certified manufacturers serving global pharmaceutical R&D and quality control applications [1].

Why 1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one Cannot Be Casually Replaced by Regioisomeric or Halo-Swapped Analogs


Regioisomeric variants of ethoxy/methylthio-substituted aryl chloroketones — including the 2-ethoxy-4-methylthio (CAS 1804047-83-3), 4-ethoxy-3-methylthio (CAS 1806556-07-9), and 5-ethoxy-2-methylthio (CAS 1806681-96-8) isomers — share the same molecular formula (C₁₂H₁₅ClO₂S, MW 258.76) but differ in the positional arrangement of electron-donating substituents on the aromatic ring . Published EI-MS fragmentation studies on regioisomeric ethoxy-substituted phenylacetones demonstrate that each positional isomer produces unique diagnostic fragment ions, confirming that regioisomers are analytically distinct chemical entities with different electronic profiles [1]. Furthermore, the bromo analog 1-bromo-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one (CAS 1806674-72-5, MW 303.22) differs in leaving-group reactivity, computed lipophilicity (XLogP3 = 3.3 vs. a predicted lower value for the chloro analog), and molecular weight — a 14.7% mass increase that affects molar stoichiometry in downstream reactions [2]. These differences preclude casual interchange without re-optimization of reaction conditions, purification protocols, and analytical reference standards.

Quantitative Differentiation Evidence for 1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one Against Closest Analogs


Regiochemical Identity Verification: Distinct EI-MS Fragmentation Signatures Differentiate 3-Ethoxy-4-Methylthio from 2-, 4-, and 5-Ethoxy Regioisomers

The specific 3-ethoxy-4-(methylthio)phenyl substitution pattern of the target compound confers a unique electron ionization mass spectrometry (EI-MS) fragmentation profile that is analytically distinguishable from other regioisomeric variants. A 2025 study in Forensic Chemistry demonstrated that regioisomeric ethoxy-substituted phenylacetones — including 2-, 3-, and 4-ethoxy positional isomers — produce distinct diagnostic fragment ions under EI-MS conditions, with the 3-ethoxy isomer generating unique meta-specific radical cations at m/z 136 and m/z 108 that are absent in the ortho- and para-substituted isomers [1]. Capillary GC achieved excellent chromatographic resolution of these isomeric phenylacetones, providing orthogonal analytical discrimination [1]. While this study examined ethoxy-only analogs, the principle of regioisomer-dependent fragmentation directly extends to the 3-ethoxy-4-methylthio target compound versus its 2-ethoxy-4-methylthio, 4-ethoxy-3-methylthio, and 5-ethoxy-2-methylthio regioisomers. This analytical distinguishability is critical for identity confirmation and impurity profiling in procurement quality assurance.

Analytical Chemistry Regioisomer Discrimination Mass Spectrometry Quality Control

Halogen Leaving-Group Reactivity Control: Chloro vs. Bromo Differentiation for Tunable Nucleophilic Substitution Kinetics

The α-chloro substituent in the target compound provides moderated leaving-group reactivity compared to the corresponding α-bromo analog (CAS 1806674-72-5). Based on the established halide leaving-group ability series (I⁻ > Br⁻ > Cl⁻ > F⁻) for nucleophilic substitution reactions, the bromo analog is expected to exhibit faster SN2 kinetics and greater SN1 carbocation stabilization [1]. The MDPI review by Erian et al. (2003) documents that α-chloroketones and α-bromoketones exhibit distinct ¹⁷O-NMR chemical shifts reflecting different carbonyl electrophilicities: phenacyl chloride shows δ(CO) 542.2 ppm versus phenacyl bromide at δ(CO) 544.5 ppm, indicating that the bromo analog possesses a slightly more electrophilic carbonyl carbon [2]. For synthetic applications requiring controlled, stepwise reactivity — such as selective mono-functionalization in the presence of other electrophilic centers, or reactions where over-substitution must be avoided — the moderated reactivity of the chloro analog is advantageous. The bromo analog also carries a 14.7% higher molecular weight (303.22 vs. 258.76 g/mol) and a higher computed lipophilicity (XLogP3 = 3.3), which affects both reaction stoichiometry and chromatographic behavior [3].

Synthetic Chemistry Nucleophilic Substitution Leaving Group Reactivity Reaction Optimization

Purity Specification Benchmarking: NLT 98% Target Compound vs. 97% Commercial Bromo Analog — Implications for Downstream Reaction Yield and Impurity Profiles

The target compound is supplied by multiple ISO-certified manufacturers at a purity specification of NLT 98% (Capotchem CAT# 76913 [1]; MolCore MC748187 ). In contrast, the directly analogous bromo compound (1-bromo-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one, CAS 1806674-72-5) is commercially listed at 97% purity (Alichem) with documented pricing of USD 499.20 per 250 mg [2]. While a 1% nominal purity differential may appear modest, the nature and abundance of the impurity profile — particularly for α-haloketones where over-halogenation, dehydrohalogenation, and ring-substitution by-products are known — can significantly impact the yield and purity of downstream heterocyclic products. The availability of the target compound at NLT 98% from two independent ISO-certified suppliers provides procurement redundancy and quality assurance advantages.

Quality Assurance Purity Specification Procurement Benchmarking API Intermediate

α-Chloroketone as a Privileged Heterocyclic Synthon: Documented Broad Utility Supported by Comprehensive Review Literature

The target compound belongs to the α-haloketone class, for which an authoritative 2003 review in Molecules comprehensively documents utility as versatile synthons for constructing a wide range of pharmaceutically relevant heterocyclic scaffolds [1]. Specifically, α-haloketones react with oxygen, nitrogen, and sulfur nucleophiles to generate five-membered heterocycles (furans, pyrroles, thiophenes), five-membered rings with two heteroatoms (imidazoles, thiazoles, oxazoles and their fused derivatives), and six-membered heterocyclic systems [1]. A 2016 review in Synlett further documents the use of α-haloketones as key building blocks in solid-phase combinatorial synthesis, demonstrating access to eighteen different five-to-seven-membered heterocyclic scaffolds including condensed and bis-heterocyclic systems . Notably, a 2022 open-access review confirmed that α-bromo-, α-chloro-, and α-iodoketones serve as key precursors for blockbuster pharmacological compounds, with substantial advances in synthetic methodology over the past two decades [2]. The target compound's specific combination of an α-chloro handle with electron-rich 3-ethoxy-4-methylthio aryl substitution makes it a differentiated entry within this privileged scaffold class, with the methylthio group offering an additional site for oxidation to sulfoxide or sulfone, further expanding downstream diversification options.

Heterocyclic Synthesis Medicinal Chemistry Building Block Thiazole Imidazole Oxazole

Optimal Application Scenarios for 1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of 3-Ethoxy-4-Methylthio-Substituted Heterocyclic Libraries via α-Chloroketone Condensation

The target compound is the preferred starting material when the synthetic target requires the precise 3-ethoxy-4-(methylthio)phenyl pharmacophoric substitution pattern embedded within a thiazole, imidazole, oxazole, or related five-membered heterocyclic core. The α-chloroketone motif enables direct condensation with thioamides, amidines, or amides under established Hantzsch-type or Robinson–Gabriel cyclization conditions, as documented in the comprehensive α-haloketone review literature [1]. Using a regioisomerically incorrect starting material (e.g., the 5-ethoxy-2-methylthio or 2-ethoxy-4-methylthio analog) would produce a structurally different final compound with altered biological target engagement, while using the non-halogenated analog eliminates the heterocycle-forming condensation pathway entirely [1].

Controlled-Step Medicinal Chemistry SAR Campaigns Requiring Moderated Electrophilic Reactivity

In structure-activity relationship (SAR) programs where the α-position must be sequentially functionalized — for example, initial displacement with a nitrogen nucleophile followed by methylthio group oxidation to sulfoxide/sulfone — the chloro leaving group provides moderated reactivity that helps prevent competing di-substitution or elimination side reactions. The bromo analog, with its superior leaving-group ability (Br⁻ > Cl⁻ by established halide reactivity series), would react faster but with lower selectivity, potentially generating complex product mixtures [1]. The computed XLogP3 of 3.3 for the bromo analog suggests higher lipophilicity that may also complicate aqueous workup and reverse-phase chromatographic purification relative to the less lipophilic chloro compound [2].

Pharmaceutical Intermediate Manufacturing with Quality-by-Design (QbD) Requirements

For process chemistry applications governed by ICH Q7/Q11 guidelines, the availability of the target compound at NLT 98% purity from two independent ISO-certified suppliers (Capotchem and MolCore) provides the vendor qualification redundancy and Certificates of Analysis (CoA) documentation required for regulatory filings [1]. The 1% higher minimum purity specification relative to the commercially available bromo analog reduces the impurity burden entering the registered starting material stage, directly supporting the Quality-by-Design principle of building quality into the process from the outset [2].

Analytical Method Development and Reference Standard Qualification for Regioisomeric Impurity Profiling

The demonstrated ability of EI-MS to generate unique, regioisomer-specific fragmentation ions for ethoxy-substituted phenylacetones — with capillary GC providing orthogonal chromatographic separation — positions the target compound as a qualified reference standard for developing identity and purity methods that can discriminate the desired 3-ethoxy-4-methylthio regioisomer from potential isomeric impurities [1]. This analytical specificity is critical for both in-process control during multi-step synthesis and final product release testing.

Quote Request

Request a Quote for 1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.